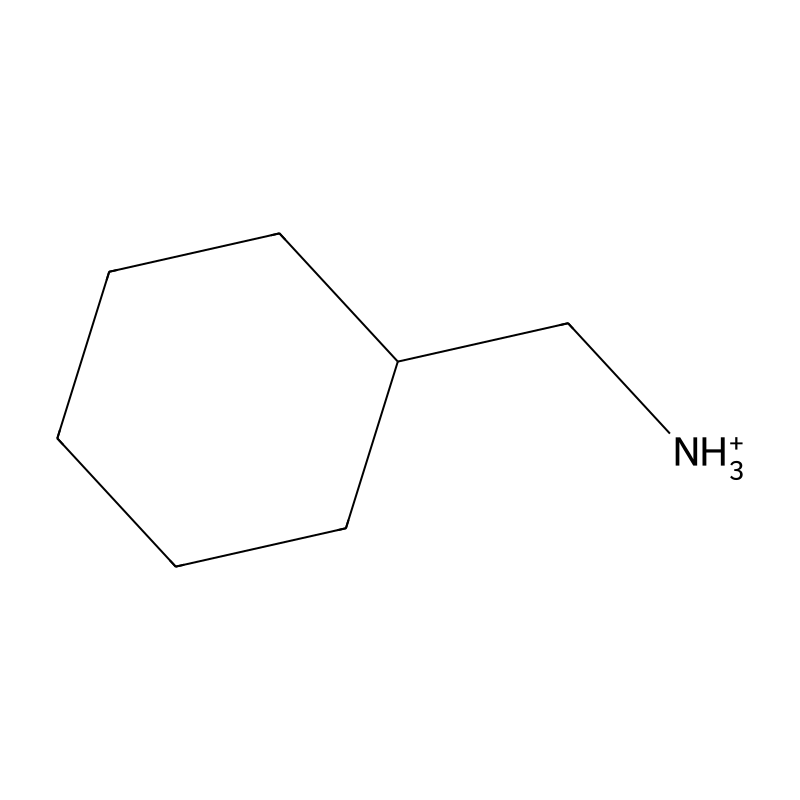

Cyclohexanemethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclohexanemethylamine is an organic compound with the molecular formula and a molecular weight of approximately 113.20 g/mol. It features a cyclohexane ring attached to a methylamine group, making it a secondary amine. The structure can be represented as follows:

textCH2 | CH2-CH2-CH2-CH2 | | NH2 CH

This compound is known for its flammable and corrosive properties, and it is classified as a laboratory chemical. Cyclohexanemethylamine is utilized in various synthetic applications and is notable for its role in the formation of complex chemical structures.

Cyclohexanemethylamine is classified as a dangerous good due to its flammability and potential health hazards []. Here are some safety points to consider:

- Toxicity: Information on specific toxicity is limited, but caution is advised due to the presence of the amine group. Amine compounds can be irritating to the skin, eyes, and respiratory system [].

- Flammability: The low flash point indicates flammability. Proper handling and storage procedures are crucial to avoid fire hazards [].

Synthetic Intermediate

Cyclohexanemethylamine finds limited use as a building block in the synthesis of more complex molecules relevant to scientific research. One example involves the creation of a specific type of ligand known as a Schiff base ligand. This ligand, named 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol, possesses the ability to bind to zinc ions, forming hexanuclear zinc(II) complexes. These complexes hold potential for future research applications, but their specific uses are still under investigation [].

- Alkylation Reactions: It can act as a nucleophile, attacking electrophiles to form more complex amines.

- Acylation Reactions: Cyclohexanemethylamine can react with acyl chlorides or anhydrides to form amides.

- Formation of Schiff Bases: This compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis .

These reactions highlight its versatility in synthetic organic chemistry.

Cyclohexanemethylamine can be synthesized through several methods:

- Reductive Amination: This involves the reaction of cyclohexanone with ammonia or an amine in the presence of a reducing agent.

- Alkylation of Ammonia: Cyclohexane can be reacted with formaldehyde and ammonia under controlled conditions to yield cyclohexanemethylamine.

- Direct Alkylation: Using alkyl halides and sodium amide in liquid ammonia can also produce cyclohexanemethylamine .

These methods provide pathways for producing this compound in laboratory settings.

Cyclohexanemethylamine has various applications in chemical synthesis, including:

- Ligand Formation: It is used in the synthesis of ligands for coordination chemistry, such as Schiff base ligands .

- Intermediate in Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Research: The compound is often used in academic research for studying reaction mechanisms and properties of amines.

Cyclohexanemethylamine shares structural similarities with several other compounds, which can be compared based on their properties and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methylcyclopentylamine | C6H13N | Smaller ring structure; different steric effects |

| Benzylamine | C7H9N | Aromatic ring; used widely in pharmaceuticals |

| Cyclooctylmethylamine | C9H17N | Larger ring; different physical properties |

Cyclohexanemethylamine's unique feature lies in its cyclohexane structure, which provides distinct steric and electronic properties compared to these similar compounds. Its applications as a ligand and intermediate further differentiate it within this group.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive